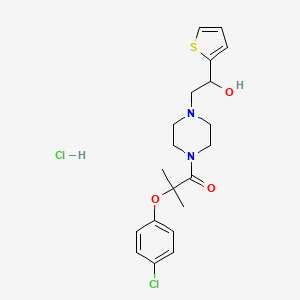

2-(4-Chlorophenoxy)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride

Descripción

2-(4-Chlorophenoxy)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride is a synthetic piperazine derivative with a complex structure featuring a 4-chlorophenoxy group, a 2-methylpropan-1-one backbone, and a piperazine ring substituted with a hydroxyethyl-thiophene moiety. The compound’s hydrochloride salt form likely enhances solubility and bioavailability, a common strategy in drug development .

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-2-methylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O3S.ClH/c1-20(2,26-16-7-5-15(21)6-8-16)19(25)23-11-9-22(10-12-23)14-17(24)18-4-3-13-27-18;/h3-8,13,17,24H,9-12,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWBUJIMCJVZSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCN(CC1)CC(C2=CC=CS2)O)OC3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Key Structural Insights :

- The target compound’s thiophene substituent distinguishes it from analogs with thiazole () or tetrazole () groups. Thiophene’s electron-rich aromatic system may enhance π-π interactions in receptor binding.

- The hydroxyethyl group on the piperazine ring could improve hydrogen-bonding capacity compared to hydrophobic substituents like isopropyl () or morpholinyl-oxoethyl ().

Pharmacological Activity Comparison

Piperazine derivatives exhibit diverse biological activities (Table 2):

Mechanistic Implications :

- The 4-chlorophenoxy group, common in the target compound and , is associated with anticancer activity via interference with cellular signaling pathways .

- The hydrochloride salt in the target compound and improves aqueous solubility, enhancing bioavailability compared to non-ionic analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-chlorophenoxy)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride, and how can reaction conditions be standardized?

- Methodology : Multi-step synthesis typically involves coupling the chlorophenoxy moiety to the piperazine core via nucleophilic substitution or condensation reactions. Key steps include:

- Step 1 : Activation of the carbonyl group (e.g., using thionyl chloride) to form reactive intermediates .

- Step 2 : Piperazine functionalization with hydroxy-thiophenylethyl groups under inert atmospheres to prevent oxidation .

- Step 3 : Final purification via column chromatography (e.g., EtOAc-petroleum ether gradient) and characterization using HPLC (≥95% purity) and NMR .

Q. How can structural elucidation and purity assessment be systematically performed for this compound?

- Analytical Workflow :

- NMR Spectroscopy : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm), thiophene protons (δ 6.8–7.2 ppm), and chlorophenoxy aromatic signals (δ 7.3–7.6 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z ~480 [M+H]⁺) and fragmentation patterns .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Hydrochloride salt enhances aqueous solubility (tested in PBS at pH 7.4; ~5 mg/mL). Use co-solvents like DMSO (<1% v/v) for in vitro studies .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include hydrolyzed thiophene or piperazine ring oxidation .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

- In Silico Approaches :

- Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., dopamine D2 or serotonin 5-HT2A) based on the piperazine-thiophene pharmacophore .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density around the chlorophenoxy group, predicting sites for electrophilic substitution .

Q. How can structural modifications enhance selectivity for neurological targets while minimizing off-target effects?

- Rational Design :

- Substituent Effects : Replace the thiophene ring with furan or pyridine to modulate lipophilicity (logP) and blood-brain barrier penetration .

- Piperazine Derivatives : Introduce methyl or trifluoroethyl groups to the piperazine nitrogen to alter receptor binding kinetics .

- Validation : Screen analogs in vitro (e.g., radioligand displacement assays for GPCRs) and correlate with computational predictions .

Q. How should researchers address contradictions in pharmacological data across studies?

- Case Study : If conflicting reports exist on COX-2 inhibition vs. neuroprotection:

- Experimental Replication : Standardize assay conditions (e.g., enzyme concentration, substrate levels) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC50 values from independent studies .

- Mechanistic Clarification : Perform knock-out cell models to isolate target pathways (e.g., CRISPR-edited neurons lacking COX-2) .

Q. What methodologies optimize yield in large-scale synthesis without compromising purity?

- Process Chemistry :

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.